4-Methyl-2-methylsulphinyloxazole

Description

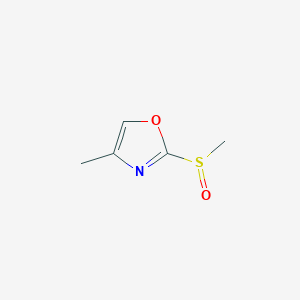

4-Methyl-2-methylsulphinyloxazole is a heterocyclic organic compound featuring an oxazole ring substituted with a methyl group at position 4 and a methylsulphinyl (CH₃S(O)-) group at position 2.

Properties

CAS No. |

62124-51-0 |

|---|---|

Molecular Formula |

C5H7NO2S |

Molecular Weight |

145.18 g/mol |

IUPAC Name |

4-methyl-2-methylsulfinyl-1,3-oxazole |

InChI |

InChI=1S/C5H7NO2S/c1-4-3-8-5(6-4)9(2)7/h3H,1-2H3 |

InChI Key |

ONKNTGBPBLBZFN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=COC(=N1)S(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Sulfamethoxazole and Related Sulfonamides

Sulfamethoxazole (C₁₀H₁₁N₃O₃S, MW 253.28 g/mol) is a sulfonamide antibiotic with a 5-methylisoxazole ring linked to a 4-aminobenzenesulfonamide group. Key comparisons include:

- Structural Differences : Unlike 4-Methyl-2-methylsulphinyloxazole, Sulfamethoxazole incorporates a sulfonamide (-SO₂NH₂) group, which is critical for its antibacterial activity via dihydropteroate synthase inhibition. The methylsulphinyl group in the target compound may alter electronic properties and solubility but lacks the sulfonamide’s enzyme-targeting capability .

| Property | This compound | Sulfamethoxazole |

|---|---|---|

| Molecular Formula | C₅H₇NO₂S* | C₁₀H₁₁N₃O₃S |

| Molecular Weight (g/mol) | ~145.18† | 253.28 |

| Key Functional Groups | Methylsulphinyl, oxazole | Sulfonamide, methylisoxazole |

| Bioactivity | Not explicitly documented | Antibacterial (DHPS inhibition) |

*Inferred formula based on structure. †Calculated from atomic masses.

Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)

Metsulfuron methyl (C₁₄H₁₅N₅O₆S, MW 381.36 g/mol) is a sulfonylurea herbicide containing a triazine ring and a sulfonylurea bridge. Comparisons include:

- Structural Divergence : The target compound lacks the sulfonylurea and triazine moieties critical for herbicidal activity (acetolactate synthase inhibition). However, both compounds feature sulfonyl-related groups (methylsulphinyl vs. sulfonylurea), which may influence reactivity in hydrolysis or oxidation pathways .

Physicochemical and Reactivity Profiles

- Stability : Methylsulphinyl groups are susceptible to reduction (e.g., to thioethers) or oxidation (to sulfones), unlike Sulfamethoxazole’s stable sulfonamide group .

- Synthetic Pathways : Sulfamethoxazole is synthesized via sulfonation of 5-methylisoxazol-3-amine, whereas this compound may derive from oxidation of 2-methylthio-4-methyloxazole .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.